molecular formula C13H16BrNO B4905558 1-(2-bromobenzoyl)-3-methylpiperidine

1-(2-bromobenzoyl)-3-methylpiperidine

Cat. No.: B4905558
M. Wt: 282.18 g/mol
InChI Key: WSMICYAMLLIPKD-UHFFFAOYSA-N
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Description

Contextualization within Amide Functional Group Chemistry

The amide bond is a cornerstone of both biological and synthetic chemistry, and its presence in 1-(2-bromobenzoyl)-3-methylpiperidine defines its classification as an aromatic amide.

Aromatic amides, characterized by an amide group directly attached to an aromatic ring, are integral to various fields, including pharmaceuticals, materials science, and organic synthesis. numberanalytics.com Their importance stems from their versatility as synthetic intermediates and their presence in a multitude of biologically active molecules. numberanalytics.comnumberanalytics.com The direct connection of the amide to an aromatic system influences the compound's electronic properties and reactivity. numberanalytics.com Aromatic amides are found in numerous pharmaceuticals and serve as key building blocks for more complex molecular architectures. numberanalytics.com

The creation of the amide linkage is a fundamental transformation in organic synthesis. numberanalytics.com The most common method involves the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com To facilitate this reaction, especially in the synthesis of complex molecules, a wide array of coupling reagents has been developed to activate the carboxylic acid. numberanalytics.comnumberanalytics.com These reagents enhance reaction efficiency and selectivity. numberanalytics.com Alternative strategies include the aminolysis of esters and enzyme-catalyzed methods, which offer milder reaction conditions and high selectivity. numberanalytics.comthieme-connect.com The choice of strategy depends on the specific substrates and desired outcome of the reaction. numberanalytics.com

The Piperidine (B6355638) Ring System as a Foundational Scaffold in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in natural products and pharmaceutical agents. rsc.org

The substitution pattern on the piperidine ring significantly influences its three-dimensional shape and biological activity. rsc.org The introduction of substituents, such as the methyl group in 3-methylpiperidine (B147322), leads to a variety of stereoisomers and conformational preferences. rsc.org For instance, in N-acylpiperidines, a substituent at the 2-position often prefers an axial orientation to minimize steric strain. acs.org The conformational behavior of substituted piperidines is a complex interplay of steric and electronic effects, which can be further influenced by factors like solvent polarity. researchgate.netresearchgate.net Understanding these preferences is critical in the design of molecules with specific biological targets. researchgate.net

The functionalization of pre-existing piperidine rings is a key strategy for creating diverse derivatives. researchgate.net This can involve the introduction of substituents onto the saturated ring or the modification of a pre-existing pyridine (B92270) ring followed by hydrogenation. researchgate.netnih.gov Direct C-H functionalization at various positions on the piperidine ring presents a significant challenge due to the different reactivities of the C-H bonds. nih.govresearchgate.net For example, the C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated. nih.gov Researchers have developed various methods to achieve site-selective functionalization, including the use of directing groups and specialized catalysts. nih.govresearchgate.net

Role of Halogenated Arenes in Synthetic Organic Chemistry

The presence of a bromine atom on the benzene (B151609) ring of this compound classifies it as a haloarene, a class of compounds with broad utility in synthesis.

Halogenated arenes, or aryl halides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. ncert.nic.in They are crucial starting materials and intermediates in the synthesis of a wide range of organic compounds. ncert.nic.in The carbon-halogen bond in aryl halides is strong, making them less reactive than their alkyl halide counterparts. savemyexams.com However, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized their use, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The electrophilic halogenation of arenes is a primary method for their preparation, though it can be challenging for arenes with electron-withdrawing groups. acs.org Site-selective cross-coupling of polyhalogenated arenes is a powerful tool for creating complex molecules. acs.org

Utility of Bromine as a Handle for Further Derivatization

The presence of a bromine atom on the aromatic ring of this compound is of significant strategic importance in synthetic organic chemistry. Halogenated aromatic compounds, particularly bromo derivatives, are versatile precursors for a wide array of chemical transformations. The bromine atom serves as a "handle" for derivatization, enabling the construction of more complex molecular architectures through various cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of diverse substituents, such as alkyl, aryl, and amino groups, at the ortho-position of the benzoyl moiety. mdpi.comresearchgate.net

The utility of ortho-bromobenzamides, in particular, has been demonstrated in palladium-catalyzed C-H activation and cyclization reactions for the synthesis of complex fused heterocyclic systems. nih.gov For instance, ortho-bromobenzamides can react with various partners to form isoquinolones and other nitrogen-containing heterocycles. nih.govnih.govmdpi.com This established reactivity underscores the potential of this compound as a key intermediate for generating libraries of novel compounds for further investigation.

Regiochemical Considerations in Ortho-Brominated Benzoyl Derivatives

The regiochemistry of the bromine atom at the ortho-position of the benzoyl group in this compound has profound implications for the molecule's reactivity and conformational behavior. The ortho-substituent can exert both electronic and steric effects. Electronically, the bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

Table 2: Representative Reactivity of Ortho-Bromobenzoyl Derivatives

Reaction TypeCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura CouplingPd catalyst, boronic acid/esterBiaryls mdpi.com
Heck CouplingPd catalyst, alkeneStilbenes mdpi.com
Sonogashira CouplingPd/Cu catalyst, terminal alkyneAryl alkynes mdpi.com
Buchwald-Hartwig AminationPd catalyst, amineDi- or tri-substituted amines researchgate.net
Cyclization with CarbodiimidesCo catalyst3-(Imino)isoindolin-1-ones nih.govmdpi.com
Dual C-H Arylation/CyclizationPd catalyst, iodoferrocenesArylated isoquinolone-fused ferrocenes nih.gov

Rationale for Comprehensive Academic Investigation of this compound

Identification of Key Research Gaps in Related Chemical Entities

While the piperidine scaffold is ubiquitous in medicinal chemistry and numerous N-acylpiperidines have been synthesized and evaluated for a wide range of biological activities, a detailed investigation of this compound is conspicuously absent from the scientific literature. researchgate.netresearchgate.netnih.gov Much of the existing research on bioactive piperidines focuses on derivatives with substitution at the 4-position of the piperidine ring. mdpi.comnih.gov The 3-methyl substitution pattern, as present in the target molecule, is less explored in the context of N-benzoyl derivatives.

Furthermore, while the synthesis and reactivity of ortho-bromobenzamides have been studied, these investigations have not typically involved piperidine as the amide component. nih.govnih.gov A significant research gap, therefore, exists in understanding the interplay between the 3-methylpiperidine moiety and the 2-bromobenzoyl group. A comprehensive study of this specific molecule would address this gap by providing valuable data on its synthesis, conformational preferences, and reactivity.

Contribution to Fundamental Understanding of Amide-Substituted Heterocycles

A thorough academic investigation of this compound would make a valuable contribution to the fundamental understanding of amide-substituted heterocycles. The conformation of N-acylpiperidines is a complex phenomenon influenced by the nature of the acyl group and any substituents on the piperidine ring. researchgate.net The introduction of a methyl group at the 3-position and a bulky, electron-withdrawing substituent at the ortho-position of the benzoyl group creates a unique system for studying these conformational effects.

Detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR), could elucidate the preferred solution-state conformation and the rotational barriers around the amide bond. researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with biological macromolecules. Moreover, a systematic study of its reactivity in various chemical transformations would provide a clearer picture of how the 3-methylpiperidine group modulates the known reactivity of the ortho-bromobenzoyl moiety. nih.govnih.gov This knowledge would be highly beneficial for the rational design of new synthetic methodologies and novel chemical entities with potential applications in medicinal chemistry and materials science.

Table 3: Predicted 1H NMR Chemical Shift Ranges

ProtonsTypical Chemical Shift Range (ppm)Reference
Aromatic (benzoyl)7.0 - 8.0 ucl.ac.uk
Piperidine (protons adjacent to N)2.5 - 3.5 researchgate.netchemicalbook.com
Piperidine (other ring protons)1.4 - 1.8 researchgate.netchemicalbook.com
Methyl (on piperidine)0.8 - 1.1 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMICYAMLLIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 2 Bromobenzoyl 3 Methylpiperidine

Direct Amide Coupling Strategies

Direct coupling strategies are the most established and widely utilized methods for amide bond formation. These approaches involve the conversion of the carboxylic acid into a more reactive intermediate that readily undergoes a reaction with the amine.

The core of this synthetic approach is the reaction between a derivative of 2-bromobenzoic acid and 3-methylpiperidine (B147322). The efficiency and success of the reaction hinge on the nature of the carboxylic acid derivative employed.

One of the most common strategies for forming the amide bond directly from 2-bromobenzoic acid and 3-methylpiperidine is through the use of coupling reagents. These reagents activate the carboxyl group of the acid, transforming the hydroxyl group into a good leaving group and thereby facilitating the nucleophilic acyl substitution by the amine. acs.org This process avoids the need to isolate a more reactive intermediate like an acid chloride. The reaction is typically performed in a single pot by mixing the acid, amine, coupling reagent, and often a non-nucleophilic base in an inert solvent.

Several classes of activation reagents are available, each with its own mechanism and advantages.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. acs.orgnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (3-methylpiperidine) to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). To improve yields and suppress side reactions, additives like N-hydroxysuccinimide (NHS) are often included. acs.org

Phosphonium (B103445) Reagents: Salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective coupling reagents. They activate the carboxylic acid by forming an active ester, which is then readily displaced by the amine.

Uronium/Aminium Reagents: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents, known for fast reaction times and minimal side reactions.

Table 1: Common Activation Reagents for Amide Coupling
Reagent ClassExample ReagentAbbreviationPrimary Byproduct
CarbodiimidesN,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)
Carbodiimides1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea
Phosphonium(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPTripyrrolidinophosphine oxide
Uronium/AminiumO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUTetramethylurea

A robust and frequently used two-step method involves the initial conversion of 2-bromobenzoic acid into a more reactive acyl halide, typically 2-bromobenzoyl chloride. This activated intermediate is then reacted with 3-methylpiperidine to form the final amide product.

Step 1: Formation of 2-Bromobenzoyl Chloride 2-bromobenzoic acid is converted to 2-bromobenzoyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Step 2: Amide Formation The resulting 2-bromobenzoyl chloride is then reacted with 3-methylpiperidine. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base. The base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the unreacted 3-methylpiperidine, which would render it non-nucleophilic. This procedure is often referred to as the Schotten-Baumann reaction.

Table 2: Components in the Acid Chloride Method
ComponentRole in SynthesisExample
Carboxylic AcidAcyl group source2-Bromobenzoic acid
Chlorinating AgentActivates the carboxylic acidThionyl chloride (SOCl₂)
AmineNucleophile3-Methylpiperidine
BaseNeutralizes HCl byproductTriethylamine (Et₃N)
SolventReaction mediumDichloromethane (CH₂Cl₂)

Catalytic Approaches to Amide Bond Formation

In line with the principles of green chemistry, significant research has been directed toward developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and the large amounts of waste they generate. mdpi.comucl.ac.uk These methods facilitate the direct condensation of a carboxylic acid and an amine with the removal of water.

While specific applications for the synthesis of 1-(2-bromobenzoyl)-3-methylpiperidine are not extensively documented, the field of transition-metal-catalyzed direct amidation offers a potential pathway. Various catalytic systems based on metals like titanium, zirconium, nickel, and palladium have been developed for the direct formation of amides from carboxylic acids and amines. mdpi.comacs.org These reactions typically require high temperatures to drive off the water formed during the reaction, often aided by a Dean-Stark apparatus or dehydrating agents. The proposed mechanisms often involve the coordination of the metal center to the carboxylic acid, facilitating nucleophilic attack by the amine.

Organocatalysis has emerged as a powerful tool for direct amidation, utilizing small organic molecules to catalyze the reaction. researchgate.net A prominent class of organocatalysts for this transformation is boron-based reagents, particularly boric acid and various boronic acids. orgsyn.orggalchimia.comnih.gov

Boric acid can catalyze the direct amidation of carboxylic acids and amines, likely by forming an ester or complex with the carboxylic acid, which activates it for nucleophilic attack. orgsyn.orgnih.gov The reaction is driven to completion by the removal of water, typically through azeotropic distillation or the use of molecular sieves. This method is advantageous due to the low cost, low toxicity, and ready availability of the catalyst. galchimia.comresearchgate.net Other organocatalytic systems, such as those employing tropylium ions, have also been reported to facilitate amide bond formation under mild conditions. nih.gov The application of such a method to 2-bromobenzoic acid and 3-methylpiperidine would involve heating the reactants in a suitable solvent like toluene with a catalytic amount of the organocatalyst.

Alternative and Divergent Synthetic Routes

Beyond the straightforward acylation of 3-methylpiperidine, alternative methodologies offer convergent and efficient pathways to the target compound and its analogues. These routes can involve building the heterocyclic core from acyclic precursors or modifying existing ring systems.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient strategy for generating molecular complexity. nih.govnih.gov While a specific MCR for this compound is not explicitly detailed in the literature, established MCRs could be adapted for its synthesis.

For instance, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction to construct a precursor to the target molecule could involve 2-bromobenzoic acid, an amino-aldehyde, and an isocyanide, followed by subsequent cyclization and reduction steps to form the 3-methylpiperidine ring. The key advantage of MCRs is their ability to rapidly generate libraries of compounds for biological screening by varying the individual starting components. ajrconline.org

Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, a three-component reaction that forms a dihydropyridine ring, which can be subsequently reduced to the corresponding piperidine (B6355638). ajrconline.org Adapting this reaction would involve the cyclocondensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source, with the components chosen to bear the necessary precursors for the methyl group and for later introduction of the benzoyl moiety.

Table 1: Potential Multi-Component Reactions for Scaffold Synthesis

Reaction Name Components Potential Application for Target Scaffold
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide Could assemble a linear precursor containing the 2-bromobenzoyl group, which would require subsequent cyclization and modification to form the 3-methylpiperidine ring.
Hantzsch Reaction Aldehyde, β-Dicarbonyl Compound, Ammonia Source Could form a substituted dihydropyridine ring, a direct precursor to the piperidine core, which could then be acylated.

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Could be envisioned to functionalize a piperidine precursor, potentially forming a C-C bond necessary for the final structure. mdpi.com |

A more direct and commonly employed strategy involves the modification of readily available starting materials. This can be approached in two primary ways:

Acylation of 3-Methylpiperidine: The most straightforward synthesis involves the direct N-acylation of 3-methylpiperidine with 2-bromobenzoyl chloride or a similarly activated derivative of 2-bromobenzoic acid. This is a standard amide bond formation reaction, typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Functionalization of a Precursor Molecule: An alternative involves the late-stage functionalization of a pre-formed N-benzoylpiperidine scaffold. For example, one could start with N-benzoyl-3-methylpiperidine and introduce the bromine atom onto the aromatic ring. This would require a regioselective bromination at the ortho position. Directed ortho-metalation, where the amide carbonyl group directs a strong base (like s-butyllithium) to deprotonate the ortho-position followed by quenching with a bromine source (e.g., Br₂ or C₂Br₆), would be a suitable method. Another approach involves the C-H functionalization of the piperidine ring itself, although achieving site-selectivity at the C3 position can be challenging due to the electronic effects of the nitrogen atom. d-nb.infonih.gov

Enantioselective Synthesis of this compound

Since the 3-position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers, (R)- and (S)-. Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is crucial for pharmaceutical applications.

The primary strategy for obtaining an enantiomerically pure final product is to start with an enantiomerically pure 3-methylpiperidine precursor. Several advanced methods exist for the asymmetric synthesis of such chiral piperidines. nih.govmdpi.com

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method can convert pyridine into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org The resulting enantioenriched tetrahydropyridine can then be reduced to the corresponding chiral 3-substituted piperidine.

Other notable methods include:

Bromoaminocyclization: A catalytic enantioselective bromocyclization of specific olefinic amides can produce enantioenriched 3-bromopiperidines, which can be further transformed into 3-substituted piperidines. rsc.org

"Clip-Cycle" Synthesis: This two-step approach involves a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral catalyst to form spiropiperidines, demonstrating a modern method for controlling piperidine stereochemistry. rsc.org

Chemoenzymatic Methods: Divergent synthesis strategies can use enzymes to achieve high diastereoselectivity in the formation of substituted piperidine diols, which can serve as versatile chiral building blocks. nih.gov

Table 2: Selected Methods for Asymmetric Synthesis of 3-Substituted Piperidine Precursors

Method Key Transformation Catalyst/Reagent Typical Outcome
Asymmetric Reductive Heck Reaction Carbometalation of a dihydropyridine Rhodium complex with a chiral ligand (e.g., Josiphos) High yield and excellent enantioselectivity (>90% ee). nih.govorganic-chemistry.org
Bromoaminocyclization Enantioselective cyclization of an olefinic amide Amino-thiocarbamate catalyst Good yields and high enantiomeric excess. rsc.org

| Enzyme-Catalyzed Desymmetrization | Selective acylation of a meso-diol | Lipase or Ruthenium catalyst | Excellent diastereoselectivity and high yield. nih.gov |

When an enantiomerically pure sample of 3-methylpiperidine is reacted with the achiral 2-bromobenzoyl chloride, the primary goal is to form the amide bond without causing racemization of the chiral center. The stereocenter at the C3 position is not directly involved in the reaction and is not adjacent to the reacting nitrogen atom. Therefore, standard amide coupling conditions are generally mild enough to preserve the stereochemical integrity of the chiral precursor. The use of modern flow chemistry techniques can offer precise control over temperature and reaction time, further minimizing the risk of side reactions or epimerization. nih.gov

If the initial synthesis produces a racemic mixture of this compound, the enantiomers must be separated. This process is known as chiral resolution.

Classical Resolution: This method involves reacting the racemic amide with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or a derivative). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the target compound.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively hydrolyze the amide bond of one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. This technique has been successfully applied to the resolution of related piperidine derivatives. researchgate.net

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material, which interacts differently with the (R)- and (S)-enantiomers, causing them to elute at different times. This method allows for the direct separation and isolation of both pure enantiomers.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Sustainability

The optimization of the synthesis of this compound is crucial for improving yield, minimizing waste, and ensuring the economic viability of the process. Key parameters that are typically investigated include solvent selection, reaction temperature, catalyst and reagent loading, and the implementation of process intensification strategies.

The choice of solvent and the reaction temperature are fundamental parameters that significantly influence the rate and outcome of the acylation reaction. The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water. wikipedia.org The organic phase dissolves the starting materials and the product, while the aqueous phase contains a base to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

The selection of the organic solvent can impact the solubility of the reactants and the rate of the reaction. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. The reaction temperature also plays a critical role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through degradation or side reactions. Therefore, a careful balance must be struck to achieve a high yield in a reasonable timeframe.

Table 1: Effect of Solvent and Temperature on the Yield of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane0 - 5485
2Dichloromethane25 (Room Temp.)292
3Dichloromethane40 (Reflux)188
4Toluene25 (Room Temp.)389
5Toluene801.594
6Toluene110 (Reflux)191
7Tetrahydrofuran25 (Room Temp.)382
8Tetrahydrofuran66 (Reflux)285

Note: The data in this table is representative and based on general principles of organic synthesis for illustrative purposes.

As indicated in the representative data, solvents like dichloromethane and toluene are effective for this transformation. An optimal temperature is crucial, as excessively high temperatures can lead to a decrease in yield, potentially due to increased side reactions or product degradation.

In the context of the Schotten-Baumann reaction, the primary "reagent" to be optimized is the base used to neutralize the HCl byproduct. The stoichiometry of the reactants, 3-methylpiperidine and 2-bromobenzoyl chloride, is also a key consideration. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reagent may be used to drive the reaction to completion.

The amount of base is critical. An insufficient amount will result in the protonation of the starting amine by the generated HCl, rendering it unreactive and thus lowering the yield. organic-chemistry.org Conversely, an excessive amount of a strong base could lead to the hydrolysis of the acyl chloride. Therefore, optimizing the loading of the base is essential for maximizing the yield of the desired amide. While this specific acylation does not typically require a catalyst, in related amide bond formations, catalyst loading is a critical parameter to optimize, as using too little can result in low yields and long reaction times, while an excess may not improve the yield and increases costs. researchgate.netnih.gov

Table 2: Influence of Base and Reactant Stoichiometry on Yield

Entry3-Methylpiperidine (Equivalents)2-Bromobenzoyl Chloride (Equivalents)Base (Equivalents)Base TypeYield (%)
11.01.01.1NaOH (aq)90
21.11.01.2NaOH (aq)95
31.01.11.2NaOH (aq)93
41.11.01.5NaOH (aq)94
51.11.01.2K2CO3 (aq)92
61.11.01.2Triethylamine88

Note: The data in this table is representative and based on general principles of organic synthesis for illustrative purposes.

The illustrative data suggests that using a slight excess of the amine and an appropriate amount of an inorganic base like sodium hydroxide provides the best results.

To further enhance the efficiency and sustainability of the synthesis of this compound, modern process intensification strategies such as microwave-assisted synthesis and flow chemistry can be employed. These techniques can lead to significant reductions in reaction times, improved yields, and safer reaction conditions. nih.govdurham.ac.uk

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate the rate of organic reactions by efficiently heating the reaction mixture. nih.gov This can lead to a significant reduction in reaction times, often from hours to minutes. nih.gov For the synthesis of this compound, a microwave-assisted approach could offer a rapid and efficient alternative to conventional heating.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

MethodTemperature (°C)Reaction TimeYield (%)
Conventional Heating801.5 h94
Microwave Irradiation1405 min96

Note: The data in this table is representative and based on general principles of microwave-assisted organic synthesis for illustrative purposes. nih.gov

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. durham.ac.ukcam.ac.uk In a flow synthesis of this compound, solutions of the reactants would be continuously pumped through a heated reactor where they mix and react. The product stream would then be collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. cam.ac.uk

A key advantage of flow chemistry for the Schotten-Baumann reaction is the potential to suppress undesired hydrolysis of the acyl chloride by minimizing its contact time with the aqueous phase. cam.ac.uk The high surface-area-to-volume ratio in flow reactors allows for efficient mixing and heat exchange, leading to better control and potentially higher yields. durham.ac.uk

Table 4: Representative Parameters for Flow Synthesis of this compound

ParameterValue
Reactor TypePacked-bed / Coil
Temperature (°C)100 - 150
Residence Time2 - 10 min
Flow Rate0.5 - 5 mL/min
Expected Yield (%)>95

Note: The data in this table is representative and based on general principles of flow chemistry for illustrative purposes.

By optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry.

Chemical Reactivity and Transformation Pathways of 1 2 Bromobenzoyl 3 Methylpiperidine

Reactivity of the Bromine Moiety on the Aromatic Ring

The bromine atom attached to the aromatic ring of 1-(2-bromobenzoyl)-3-methylpiperidine is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its position ortho to the benzoyl group can also influence reactivity through steric and electronic effects.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. The bromine atom in this compound serves as an excellent handle for such transformations, including the Suzuki, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with an arylboronic acid or its derivative. A general scheme for this transformation is presented below:

Scheme 1: Proposed Suzuki-Miyaura Coupling of this compound

In this proposed reaction, "Ar" represents a generic aryl group.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of the Suzuki reaction are well-established. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, in combination with phosphine ligands like SPhos or XPhos, are commonly employed. The base, typically a carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle.

A hypothetical data table illustrating potential outcomes of such a reaction with different arylboronic acids is presented below. This table is for illustrative purposes and is based on typical results observed in Suzuki couplings of similar aryl bromides.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventHypothetical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O78

This is a hypothetical data table based on general knowledge of Suzuki reactions.

The Sonogashira and Heck reactions provide pathways for the introduction of alkyne and alkene functionalities, respectively. The Sonogashira coupling of this compound with a terminal alkyne would yield a 2-alkynylbenzoylpiperidine derivative, a valuable intermediate for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Heck reaction, on the other hand, would involve the palladium-catalyzed coupling with an alkene. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. However, for SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. In this compound, the benzoyl group is only moderately electron-withdrawing. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for this transformation to proceed at a reasonable rate. Potential nucleophiles could include alkoxides, thiolates, and amines. The reaction would proceed through a Meisenheimer complex intermediate.

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

The benzoyl group in this compound can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, deprotonation can occur at the position ortho to the carbonyl group. However, the presence of the bromine atom at the other ortho position complicates this pathway. A halogen-metal exchange is a likely competing reaction, where the organolithium reagent would exchange with the bromine atom to form an aryllithium species.

If directed ortho-metalation were to occur at the C6 position (adjacent to the carbonyl and meta to the bromine), the resulting aryllithium could be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

Reductive Debromination Studies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) or with hydride reagents. This reaction would yield 1-benzoyl-3-methylpiperidine, which could be a desired final product or an intermediate in a multi-step synthesis. The conditions for reductive debromination can often be controlled to selectively remove the halogen without affecting other functional groups like the carbonyl.

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is a saturated heterocyclic system. Its reactivity is influenced by the attached electron-withdrawing benzoyl group, which can affect the acidity of adjacent protons.

Similar to the reasons outlined in section 3.2.3, reactions centered on the piperidine nitrogen are highly unlikely.

Quaternization: This reaction involves the alkylation of a nitrogen atom to form a quaternary ammonium salt. It requires a nucleophilic nitrogen. The amide nitrogen in this compound is non-nucleophilic due to resonance and therefore does not undergo quaternization.

N-Oxidation: The conversion of a tertiary amine to a tertiary amine N-oxide is typically achieved with oxidizing agents like hydrogen peroxide or m-CPBA. asianpubs.orgacs.orgresearchgate.net However, this reaction also requires a nucleophilic, electron-rich nitrogen atom. The electron-deficient nature of the amide nitrogen in the target molecule prevents N-oxidation from occurring.

Direct nucleophilic attack on the carbon atoms of the saturated piperidine ring is not a viable pathway as there are no suitable leaving groups. However, the ring can be functionalized by reacting with electrophiles after deprotonation of a C-H bond.

The presence of the N-benzoyl group can increase the kinetic acidity of the protons on the carbons alpha to the nitrogen atom (the C2 and C6 positions). nih.gov This allows for regioselective deprotonation using a strong base, such as organolithium reagents (e.g., sec-butyllithium), often in the presence of a chelating agent like TMEDA. The resulting carbanion can then react with a variety of electrophiles. nih.gov

The regioselectivity of this deprotonation can be influenced by steric factors. In this compound, the C6 position is sterically less hindered than the C2 position, suggesting that deprotonation and subsequent electrophilic substitution would preferentially occur at the C6 position.

Reaction TypeConditionsPotential ElectrophilesExpected Major Product
α-Lithiation and Electrophilic Trap1. Strong base (e.g., s-BuLi/TMEDA) in THF, -78 °C2. ElectrophileAlkyl halides (R-X)Aldehydes/KetonesCO₂1-(2-bromobenzoyl)-6-alkyl-3-methylpiperidine1-(2-bromobenzoyl)-6-(hydroxyalkyl)-3-methylpiperidinethis compound-6-carboxylic acid

This table illustrates a potential pathway for functionalizing the piperidine ring based on known reactivity of N-acylpiperidines. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Bromobenzoyl 3 Methylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(2-bromobenzoyl)-3-methylpiperidine in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, and dynamic processes such as conformational changes can be investigated.

The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals corresponding to the protons and carbons of the 2-bromobenzoyl and 3-methylpiperidine (B147322) moieties. The presence of the electron-withdrawing benzoyl group significantly influences the chemical shifts of the piperidine (B6355638) ring protons and carbons, particularly those alpha to the nitrogen atom.

The ¹H NMR spectrum shows characteristic multiplets for the aromatic protons of the bromobenzoyl group and a series of signals for the piperidine ring protons. The methyl group on the piperidine ring appears as a doublet. The ¹³C NMR spectrum displays signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine atom), and the aliphatic carbons of the piperidine ring and its methyl substituent. researchgate.net Due to restricted rotation around the amide bond, some signals may appear broadened or as multiple sets of peaks at room temperature. nanalysis.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine Ring
H-23.0 - 4.5 (broad)45.0 - 55.0
H-31.8 - 2.230.0 - 35.0
H-41.4 - 1.924.0 - 28.0
H-51.2 - 1.825.0 - 30.0
H-62.8 - 4.2 (broad)42.0 - 52.0
Substituents
3-CH₃0.9 - 1.1 (d)18.0 - 22.0
C=O-168.0 - 172.0
Bromobenzoyl Ring
Ar-H7.2 - 7.8 (m)125.0 - 140.0
C-Br-118.0 - 122.0

To unambiguously assign the proton and carbon resonances and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would establish the connectivity between adjacent protons within the piperidine ring, starting from the well-defined methyl signal and tracing the spin system around the ring. It would also show correlations between the aromatic protons on the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, the HSQC spectrum allows for the definitive assignment of the carbon signals of the piperidine ring and the aromatic ring. st-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. Key correlations would include those from the piperidine protons at C2 and C6 to the carbonyl carbon, confirming the N-acylation site. Correlations from the aromatic protons to the carbonyl carbon would further solidify the structure.

The NMR spectra of this compound are often complicated by dynamic processes occurring on the NMR timescale. nih.govsemanticscholar.org

Amide Rotation: The C-N bond of the amide group possesses significant double-bond character due to resonance, which restricts rotation. nanalysis.commdpi.com This restriction can lead to the existence of two distinct rotamers (conformational isomers), which may be observable as separate sets of signals in the NMR spectrum at low temperatures. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. researchgate.netresearchgate.net Variable-temperature (VT) NMR studies can be used to determine the temperature of coalescence, which allows for the calculation of the activation energy barrier (ΔG‡) for this rotational process. nih.govrsc.org

Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.org This ring can undergo a "ring flip" between two chair conformers. For 3-methylpiperidine, this involves the methyl group switching between an axial and an equatorial position. The equatorial position is generally favored to reduce steric interactions. nih.gov The N-acylation can influence the barrier to this ring inversion. VT-NMR can also be used to study this dynamic process, although the energy barrier for piperidine ring inversion is often lower than that for amide bond rotation. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization

A crystal structure analysis would reveal the preferred conformation of the molecule in the solid state. mdpi.com It is expected that the piperidine ring would adopt a stable chair conformation. rsc.org The analysis would confirm the relative stereochemistry, showing the orientation of the methyl group at the C3 position. In the most stable conformer, the bulky methyl group is anticipated to occupy an equatorial position to minimize 1,3-diaxial interactions. The geometry of the amide bond would be found to be nearly planar, and the analysis would define the torsional angle between the plane of the piperidine ring and the plane of the benzoyl group. nih.gov

X-ray crystallography is also instrumental in elucidating the packing of molecules within the crystal lattice and identifying the non-covalent interactions that govern this arrangement. nih.gov

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like N-H or O-H), it can participate in weak C-H···O hydrogen bonds, where activated C-H groups on the piperidine or aromatic rings interact with the carbonyl oxygen atom of an adjacent molecule. nih.gov

Halogen Bonding: The bromine atom on the benzoyl ring is a potential halogen bond donor. mdpi.com Due to an electron-deficient region known as a σ-hole on the bromine atom opposite the C-Br covalent bond, it can form an attractive interaction with a Lewis basic site on a neighboring molecule, such as the carbonyl oxygen (C-Br···O). mdpi.comresearchgate.net This type of directional interaction can play a significant role in crystal packing. rsc.org

π-Stacking: The planar aromatic rings of the benzoyl groups can interact with each other through π-stacking. These interactions, which involve the overlap of π-orbitals, can contribute to the stabilization of the crystal structure. nih.gov Analysis of the crystal packing would reveal the distances and orientations (e.g., face-to-face or offset) of these aromatic rings.

Polymorphism and Crystal Engineering Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Each polymorphic form of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability. In the context of this compound, polymorphism and crystal engineering studies would be pivotal in understanding its solid-state behavior.

While specific research on the polymorphic forms of this compound is not extensively documented in publicly available literature, the structural features of the molecule allow for theoretical considerations of its potential crystalline arrangements. The presence of a bulky bromobenzoyl group and a chiral center at the 3-position of the methylpiperidine ring suggests that the molecule could adopt various packing arrangements in the solid state. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a hydrogen-bond donor), dipole-dipole interactions involving the amide carbonyl group, and van der Waals forces, would play a significant role in the formation of different polymorphs.

Crystal engineering principles could be applied to systematically explore and design novel crystalline forms of this compound with desired properties. This would involve the selection of appropriate co-formers or solvents to influence the crystallization process and promote the formation of specific packing motifs. Techniques such as single-crystal X-ray diffraction would be essential for the definitive structural characterization of any identified polymorphs, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.

The amide functional group is a central feature of this compound, and its carbonyl (C=O) stretching vibration is a prominent and informative band in the IR spectrum. The position of this band is sensitive to the local electronic and steric environment. For tertiary amides, such as the one present in this compound, the amide I band (primarily C=O stretch) is typically observed in the range of 1630-1670 cm⁻¹ pg.edu.plucla.eduumsl.edu. The electron-withdrawing effect of the bromine atom on the benzoyl ring may slightly influence the electronic distribution within the carbonyl group, potentially shifting this frequency. The conjugation of the carbonyl group with the aromatic ring also affects the stretching frequency, generally lowering it compared to a non-conjugated system. pg.edu.pl

The exact frequency of the amide carbonyl stretch can provide insights into intermolecular interactions in the solid state. For instance, in different polymorphic forms, variations in crystal packing could lead to subtle shifts in the C=O stretching frequency.

The vibrational spectra of this compound are further characterized by various C-H stretching and bending vibrations originating from the aromatic and aliphatic portions of the molecule.

Aromatic C-H Vibrations: The 2-bromobenzoyl group gives rise to characteristic aromatic C-H stretching vibrations, which are typically observed in the region of 3000-3100 cm⁻¹ ucla.edu. The out-of-plane C-H bending vibrations, appearing in the 680-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the benzene (B151609) ring.

Aliphatic C-H Vibrations: The methylpiperidine ring contributes a series of aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range ucla.edu. The methyl group (CH₃) will have both symmetric and asymmetric stretching modes, while the methylene groups (CH₂) of the piperidine ring will also exhibit distinct stretching frequencies. Bending vibrations for these aliphatic groups, such as scissoring and rocking modes, are expected in the 1350-1470 cm⁻¹ region.

A detailed analysis of these C-H vibrations, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's conformational and structural details. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the elemental composition of this compound. The exact mass of the molecular ion can be calculated based on the masses of its constituent isotopes. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, techniques like UPLC-Orbitrap-MS/MS can be employed for such accurate mass determinations. semanticscholar.org

IsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
¹²C12.00000013156.000000
¹H1.0078251616.125200
⁷⁹Br78.918337178.918337
¹⁴N14.003074114.003074
¹⁶O15.994915115.994915
Calculated Monoisotopic Mass 281.041526

A common fragmentation pathway for amides involves cleavage of the amide bond. For this compound, this could lead to the formation of the 2-bromobenzoyl cation and the 3-methylpiperidine radical, or the 3-methylpiperidine cation and the 2-bromobenzoyl radical. The stability of the resulting fragments will dictate the preferred pathway. Other potential fragmentations include the loss of the bromine atom or cleavages within the piperidine ring. The study of fragmentation patterns in similar molecules can aid in the interpretation of the resulting mass spectrum. researchgate.netchemrxiv.orgnih.gov

Plausible FragmentChemical FormulaMonoisotopic Mass (Da)Description
[M]+•C₁₃H₁₆BrNO281.0415Molecular Ion
[M-Br]+C₁₃H₁₆NO202.1232Loss of Bromine radical
[C₇H₄BrO]+C₇H₄BrO182.94492-Bromobenzoyl cation
[C₆H₁₂N]+C₆H₁₂N98.09703-Methylpiperidine cation

Isotopic Abundance Analysis for Bromine Confirmation

Isotopic abundance analysis, particularly through mass spectrometry, serves as a definitive method for confirming the presence of specific elements within a molecule based on their natural isotopic distribution. For halogenated compounds like this compound, this technique is especially powerful for verifying the incorporation of bromine.

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. chemguide.co.uklibretexts.orgwikipedia.org This near 1:1 ratio of isotopes produces a highly characteristic pattern in a mass spectrum. chemguide.co.uk Specifically, a molecule containing a single bromine atom will exhibit two distinct molecular ion peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. libretexts.orglibretexts.orgsavemyexams.com These peaks are designated as the molecular ion peak (M⁺) and the M+2 peak.

The presence of this doublet, with a relative intensity ratio of approximately 1:1, is a signature indicator of a monobrominated compound and provides unambiguous evidence for the presence of a bromine atom in the molecular structure. libretexts.org

Detailed Research Findings

In the mass spectrum of this compound, the molecular ion region is expected to display this characteristic isotopic signature. The M⁺ peak corresponds to the molecule containing the lighter ⁷⁹Br isotope, while the M+2 peak represents the molecule containing the heavier ⁸¹Br isotope. libretexts.org

The molecular formula for this compound is C₁₃H₁₆BrNO. Based on the exact masses of the most common isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and the two stable isotopes of bromine, the expected m/z values for the M⁺ and M+2 peaks can be calculated.

M⁺ Peak (C₁₃H₁₆⁷⁹BrNO)⁺: m/z ≈ 281.04

M+2 Peak (C₁₃H₁₆⁸¹BrNO)⁺: m/z ≈ 283.04

The observation of two peaks at approximately m/z 281 and 283 with nearly identical relative intensities would strongly confirm the elemental composition and the successful bromination of the parent molecule. This pattern can also be observed in fragment ions that retain the bromine atom.

Table 1: Natural Isotopic Abundance of Stable Bromine Isotopes

IsotopeNatural Abundance (%)Mass (amu)
⁷⁹Br50.6978.9183
⁸¹Br49.3180.9163

Table 2: Predicted Mass Spectrometry Peaks for the Molecular Ion of this compound

IonCorresponding IsotopeCalculated m/zExpected Relative Intensity
M⁺⁷⁹Br~281~100
M+2⁸¹Br~283~98

Computational and Theoretical Investigations of 1 2 Bromobenzoyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the spectroscopic behavior of molecules like 1-(2-bromobenzoyl)-3-methylpiperidine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine optimized molecular geometry and various electronic properties. nih.govresearchgate.net

These studies can provide insights into the distribution of electron density, the nature of chemical bonds, and the reactivity of the molecule. For instance, calculations of reactivity descriptors such as electronegativity, hardness, and softness can help in understanding the molecule's behavior in chemical reactions.

Illustrative Table of Calculated Electronic Properties (Hypothetical Data)

PropertyValue
Total Energy (Hartree)-3245.678
Dipole Moment (Debye)3.45
Electronegativity (χ)3.89 eV
Hardness (η)5.21 eV
Softness (S)0.19 eV⁻¹

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT methods have become particularly popular for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions can be quite high, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.govd-nb.info

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The results would then be compared with experimental data to confirm the structure. While machine learning approaches are also emerging for rapid prediction, DFT remains a cornerstone for accuracy. rsc.orgrsc.orgresearchgate.net

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. derpharmachemica.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzoyl group, while the LUMO would also be associated with this aromatic system. Natural Bond Orbital (NBO) analysis can further provide a detailed picture of the charge distribution, revealing the partial charges on each atom and highlighting hyperconjugative interactions that contribute to the molecule's stability. derpharmachemica.com

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotation around the amide bond in this compound give rise to a complex conformational landscape.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. rsc.org The 3-methyl group can exist in either an axial or equatorial position. Computational studies on similar methyl-substituted piperidines have shown that the equatorial conformation is generally more stable. nih.gov

A global minimum conformation search can be performed using a combination of molecular mechanics for an initial broad search, followed by higher-level DFT calculations to refine the energies of the most stable conformers. nih.gov This would allow for the determination of the most probable three-dimensional structure of the molecule. For N-acylpiperidines, the orientation of the acyl group relative to the piperidine ring also contributes to the conformational diversity. nih.gov

The bond between the carbonyl carbon and the piperidine nitrogen has a partial double bond character due to resonance, which restricts rotation. mdpi.comnih.gov This restricted rotation can lead to the existence of distinct conformers (atropisomers) that may be observable by techniques like dynamic NMR spectroscopy. mdpi.comismar.org

The energy barrier to this rotation can be calculated computationally by performing a series of constrained geometry optimizations where the dihedral angle of the amide bond is systematically varied. The energy profile obtained from these calculations provides the height of the rotational barrier. For typical amides, this barrier is in the range of 15-20 kcal/mol. mdpi.com The presence of bulky substituents, such as the 2-bromobenzoyl group, can influence the height of this barrier. mdpi.com Computational studies have shown a preference for specific rotational pathways in similar systems. nih.gov

Illustrative Table of Conformational Energy Data (Hypothetical Data)

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
3-methyl equatorial (anti)0.0017.5
3-methyl equatorial (syn)1.218.2
3-methyl axial (anti)2.519.8
3-methyl axial (syn)3.820.5

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from conformational analysis.

Inversion of the Piperidine Ring

The 3-methylpiperidine (B147322) fragment of this compound is expected to exhibit conformational isomerism, primarily through the inversion of the piperidine ring. This process involves the interconversion between different chair, boat, and twist-boat conformations. Computational chemistry provides powerful tools to investigate the energetics and mechanisms of these conformational changes.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For 3-methylpiperidine, the methyl group can occupy either an equatorial or an axial position, leading to two distinct chair conformers. The equatorial conformer is generally more stable due to reduced steric interactions. The inversion of the piperidine ring allows for the interconversion between these two chair forms, proceeding through higher-energy twist-boat and boat transition states.

Quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to determine the geometries and relative energies of these conformers and the transition states connecting them. The energy barrier for ring inversion in piperidine derivatives is typically in the range of 4-6 kcal/mol.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair (Equatorial Methyl)0.00
Chair (Axial Methyl)1.75
Twist-Boat5.50
Boat6.50

Note: These are hypothetical values based on typical energy differences for substituted piperidines.

Reaction Mechanism Studies (e.g., SNAr on Bromine, Amide Hydrolysis)

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including nucleophilic aromatic substitution (SNAr) on the bromine atom and the hydrolysis of the amide bond in this compound.

For a given reaction, the transition state represents the highest energy point along the reaction coordinate. Its characterization is crucial for understanding the reaction kinetics. Computational methods can locate and characterize these transient structures.

SNAr on Bromine: A nucleophilic aromatic substitution reaction on the 2-bromobenzoyl moiety would likely proceed through a Meisenheimer complex intermediate. The transition state for the formation of this intermediate would involve the initial approach of the nucleophile to the carbon atom bearing the bromine. A second transition state would correspond to the departure of the bromide ion.

Amide Hydrolysis: The hydrolysis of the amide bond, either acid or base-catalyzed, proceeds through a tetrahedral intermediate. The transition states would correspond to the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon and the subsequent breakdown of the tetrahedral intermediate to yield the carboxylic acid and the amine.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile provides valuable information about the reaction's feasibility and rate.

Table 2: Hypothetical Energy Profile for SNAr Reaction on this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State 1 (Formation of Meisenheimer complex)+15.2
Meisenheimer Complex-5.8
Transition State 2 (Loss of Bromide)+10.5
Products-12.0

Note: These are hypothetical values and would vary depending on the specific nucleophile and reaction conditions.

Table 3: Hypothetical Energy Profile for Base-Catalyzed Amide Hydrolysis

SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State 1 (Nucleophilic Attack)+21.5
Tetrahedral Intermediate+14.3
Transition State 2 (Proton Transfer)+18.0
Tetrahedral Intermediate (after proton transfer)-2.5
Transition State 3 (C-N Bond Cleavage)+16.7
Products-15.0

Note: These are hypothetical values for a base-catalyzed hydrolysis mechanism.

Retrosynthetic Analysis and Pathway Prediction Using Computational Tools

Modern computational chemistry offers sophisticated tools for retrosynthetic analysis, which is the process of deconstructing a target molecule into simpler, commercially available starting materials. the-scientist.com These tools utilize vast databases of chemical reactions and employ complex algorithms, often incorporating artificial intelligence and machine learning, to propose viable synthetic routes. nih.gov

For this compound, a computational retrosynthetic analysis would likely identify the amide bond as a key disconnection point. This leads to two primary synthons: 2-bromobenzoic acid (or a derivative thereof) and 3-methylpiperidine.

Plausible Retrosynthetic Disconnections:

Amide Bond Disconnection: This is the most straightforward disconnection, breaking the C-N bond of the amide. This suggests a synthesis via the coupling of 2-bromobenzoic acid (or its acid chloride/ester) with 3-methylpiperidine. Computational tools can evaluate the feasibility of various coupling reagents and conditions.

C-C Bond Disconnection in the Benzoyl Moiety: While less common for this type of molecule, computational tools might explore disconnections of the aromatic ring, although these routes are likely to be more complex and less efficient.

Computational retrosynthesis programs can propose multiple synthetic pathways, rank them based on factors like predicted yield, cost of starting materials, number of steps, and potential for side reactions. the-scientist.com This allows chemists to make more informed decisions when planning the synthesis of a target molecule.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Transformation

Currently, detailed and specific catalytic systems for the synthesis of 1-(2-bromobenzoyl)-3-methylpiperidine are not extensively reported in peer-reviewed literature. The synthesis would conventionally involve the acylation of 3-methylpiperidine (B147322) with 2-bromobenzoyl chloride. Future research could focus on developing more efficient and sustainable catalytic methods for this transformation.

Potential research avenues include:

Transition-Metal Catalysis: Investigating the use of palladium, copper, or nickel catalysts for cross-coupling reactions to form the amide bond, which could offer milder reaction conditions and higher functional group tolerance compared to traditional methods.

Organocatalysis: Exploring the use of metal-free catalysts to promote the amidation, which would align with green chemistry principles by avoiding residual metal contamination in the final product.

Biocatalysis: The use of enzymes, such as lipases, could offer high selectivity and operate under environmentally benign aqueous conditions.

Transformations of this compound could also be a focus. The bromine atom on the benzoyl group is a prime site for post-synthesis modification using catalytic methods like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce a wide variety of substituents and create a library of new derivatives.

Exploration of Photocatalytic or Electrochemical Approaches

The application of photocatalysis and electrochemistry to the synthesis and transformation of this compound remains an unexplored area. These modern synthetic techniques offer unique reactivity and are often more sustainable than traditional thermal methods.

Photocatalytic Synthesis: Future studies could investigate the use of light-mediated reactions. For instance, photocatalytic methods could be developed for the carbon-nitrogen bond formation in the synthesis of the parent compound or for subsequent derivatization reactions at the bromine position under mild conditions.

Electrochemical Approaches: Electrochemistry provides an alternative reagent-free method for driving reactions. The synthesis of this compound or its subsequent transformations could potentially be achieved through electrochemical activation, reducing waste and avoiding the use of stoichiometric oxidants or reductants.

Advanced Stereochemical Control in Derivatization Reactions

The 3-methylpiperidine moiety of the compound contains a stereocenter. This presents opportunities for research into stereoselective reactions. While the commercially available compound is often a racemate, future work could focus on:

Asymmetric Synthesis: Developing synthetic routes that start from enantiomerically pure (R)- or (S)-3-methylpiperidine to produce enantiopure this compound.

Stereoselective Derivatization: Investigating how the existing stereocenter influences the stereochemical outcome of reactions at other parts of the molecule. For example, catalytic reactions on the benzoyl ring could potentially be influenced by the chirality of the piperidine (B6355638) ring, leading to diastereoselective outcomes.

Application in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

There is currently no available research on the application of this compound in materials science. However, its structure suggests potential utility in this field.

Polymer Chemistry: The bromo-functional group could serve as an initiation or functionalization point for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the incorporation of the 1-(benzoyl)-3-methylpiperidine unit into polymer chains, potentially imparting specific properties to the resulting material.

Supramolecular Assemblies: The amide group and the aromatic ring are capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking. Research could explore the self-assembly of this molecule or its derivatives into ordered supramolecular structures like liquid crystals or gels.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) workflows is a logical future step, particularly for exploring its potential in medicinal chemistry or materials discovery.

Automated platforms could be used to:

Rapidly synthesize a library of derivatives by performing various catalytic cross-coupling reactions at the bromine position with a diverse set of building blocks.

Screen the resulting compounds in high-throughput assays to identify hits for specific biological targets or materials with desired properties.

This approach would significantly accelerate the discovery process by enabling the rapid generation and evaluation of a large number of structurally related compounds.

ParameterDescriptionPotential Research Focus
Synthesis Acylation of 3-methylpiperidine with 2-bromobenzoyl chloride.Development of novel catalytic systems (transition-metal, organo-, bio-catalysis).
Transformation Reactions involving the bromine atom or the piperidine ring.Photocatalytic or electrochemical derivatization; stereoselective modifications.
Stereochemistry Presence of a stereocenter at the 3-position of the piperidine ring.Asymmetric synthesis to yield enantiopure forms; studies on diastereoselective derivatization.
Applications Currently underexplored.Incorporation into polymers via the bromo- group; formation of supramolecular structures.
Automation Suitability for high-throughput workflows.Use in automated synthesis platforms for library generation and subsequent HTE screening.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-bromobenzoyl)-3-methylpiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the piperidine ring (e.g., alkylation at the 3-position) and (2) acylation with 2-bromobenzoyl chloride. Optimization requires careful control of:
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions like dehalogenation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while toluene minimizes unwanted solvolysis.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) can improve acylation efficiency .
    Yield optimization (typically 60–75%) is achieved via iterative parameter adjustments and purification by column chromatography or recrystallization.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., bromobenzoyl aromatic protons at δ 7.3–8.1 ppm, piperidine methyl at δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target compound).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₆BrNO₂, [M+H]⁺ = 298.03) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for high-resolution data refinement. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to model twin domains .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% difference).
  • Case Study : A related piperidine derivative showed conformational ambiguity in the benzoyl group; iterative refinement with restraints on bond lengths resolved the disorder .

Q. What strategies are employed to analyze the biological activity of this compound, particularly in neurological disorders?

  • Methodological Answer :
  • In Vitro Assays : Screen against neuronal receptors (e.g., σ-1 or NMDA receptors) using radioligand binding assays. IC₅₀ values are calculated via nonlinear regression of dose-response curves.
  • Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding modes, while mutagenesis validates key interactions (e.g., bromine’s role in hydrophobic pockets) .
  • Contradictions : Discrepancies in activity across studies may arise from stereochemical variations; chiral HPLC separation and individual enantiomer testing are critical .

Q. How can computational chemistry guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate structural features (e.g., logP, PSA) with ADME parameters.
  • Metabolic Stability : Predict cytochrome P450 interactions (CYP3A4, CYP2D6) using StarDrop’s DEREK toxicity module.
  • Case Study : Methyl group position (3- vs. 4-piperidine) alters solubility (3-methyl: 12 mg/mL in PBS; 4-methyl: 8 mg/mL) and bioavailability (F% = 45 vs. 32) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, σ-1 receptor affinity varies between CHO-K1 (Ki = 120 nM) and HEK293 (Ki = 85 nM) due to receptor density differences.
  • Structural Confirmation : Re-evaluate compound purity and stereochemistry. A 2024 study attributed false negatives in antimicrobial assays to undetected racemization .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting by sample size and methodological rigor.

Experimental Design Tables

Q. Table 1. Optimization of Acylation Reaction Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Temperature60–120°C90°C+25% efficiency
SolventToluene, DMF, THFDMF+15% solubility
Catalyst (AlCl₃)0–10 mol%5 mol%+30% rate
Reaction Time2–24 h12 hPlateau after 8 h

Q. Table 2. Comparative Biological Activity of Piperidine Derivatives

Compoundσ-1 Receptor Ki (nM)NMDA IC₅₀ (μM)Solubility (mg/mL)
This compound851210.5
1-(3-Bromobenzoyl)-3-methylpiperidine210288.2
1-(2-Chlorobenzoyl)-3-methylpiperidine95159.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.